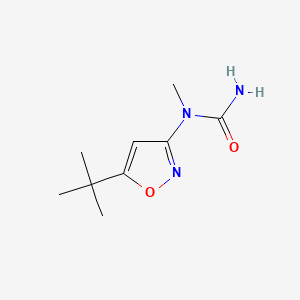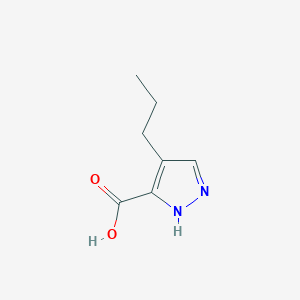
4-Propyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid typically involves the cyclocondensation of hydrazine with a suitable β-dicarbonyl compound, followed by functional group modifications. One common method includes the reaction of 4-propyl-3-pyrazolone with hydrazine hydrate under acidic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the preparation of intermediates followed by cyclization and functional group transformations. The use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: 4-Propyl-1H-Pyrazole-3-Carboxylic Acid can undergo oxidation reactions to form corresponding pyrazole-3-carboxylates.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-3-carboxylates.
Reduction: Pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can enhance binding affinity through ionic interactions .
Comparación Con Compuestos Similares
1H-Pyrazole-3-Carboxylic Acid: Lacks the propyl group, leading to different biological activities and binding affinities.
4-Methyl-1H-Pyrazole-3-Carboxylic Acid: Substituted with a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
4-Phenyl-1H-Pyrazole-3-Carboxylic Acid: Contains a phenyl group, which significantly alters its pharmacological profile.
Uniqueness: The presence of the propyl group at the 4-position of the pyrazole ring in 4-Propyl-1H-Pyrazole-3-Carboxylic Acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and chemical probes .
Propiedades
Número CAS |
92304-61-5 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-propyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-9-6(5)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
VLOIHRFPXNREDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(NN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
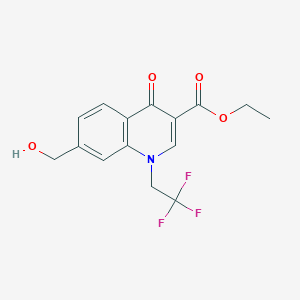
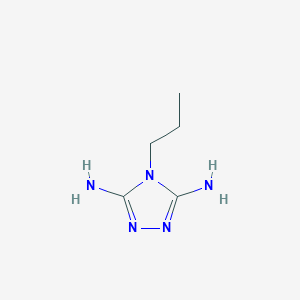
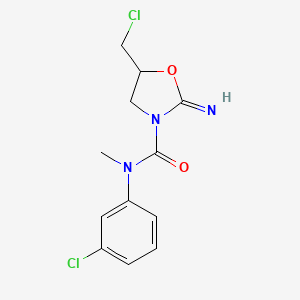
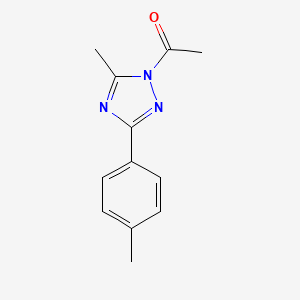
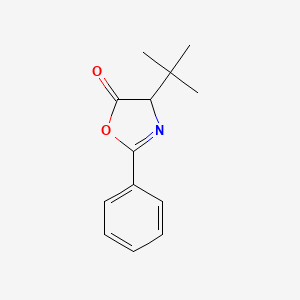
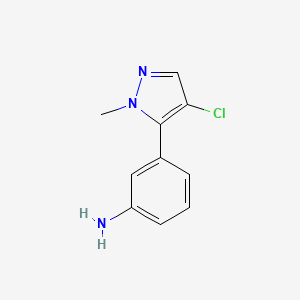
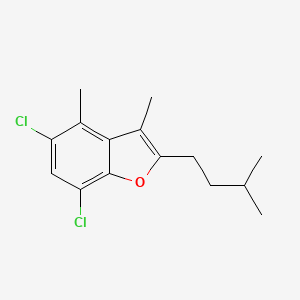
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
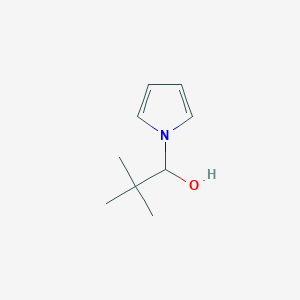
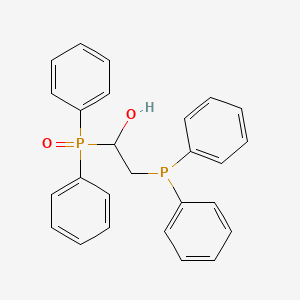
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
